5-(3-Furyl)-6-aza-2'-deoxyuridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100244-31-3 |
|---|---|
Molecular Formula |
C12H13N3O6 |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
6-(furan-3-yl)-2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C12H13N3O6/c16-4-8-7(17)3-9(21-8)15-12(19)13-11(18)10(14-15)6-1-2-20-5-6/h1-2,5,7-9,16-17H,3-4H2,(H,13,18,19)/t7-,8+,9+/m0/s1 |
InChI Key |
ICOUJRSYGBMUAI-DJLDLDEBSA-N |
SMILES |
C1C(C(OC1N2C(=O)NC(=O)C(=N2)C3=COC=C3)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C(=O)NC(=O)C(=N2)C3=COC=C3)CO)O |
Canonical SMILES |
C1C(C(OC1N2C(=O)NC(=O)C(=N2)C3=COC=C3)CO)O |
Other CAS No. |
100244-31-3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 3 Furyl 6 Aza 2 Deoxyuridine and Analogues
General Synthetic Strategies for 6-Aza-2'-deoxyuridines
The synthesis of 6-aza-2'-deoxyuridines often involves multi-step sequences starting from either a pre-functionalized pyrimidine (B1678525) base or a sugar moiety. These general strategies can be adapted to introduce various substituents at the C5 position of the 6-azauracil (B101635) ring.
Ribosidation/Deoxygenation Sequences Applied to 5-(3-Furyl)-6-azauracil Synthesis
One established method for the synthesis of 5-(3-Furyl)-6-aza-2'-deoxyuridine involves a ribosidation/deoxygenation sequence starting from 5-(3-furyl)-6-azauracil. nih.gov This approach first introduces a protected ribose sugar to the heterocyclic base, followed by selective deoxygenation at the 2'-position to yield the desired 2'-deoxyribonucleoside.
The initial step typically involves the condensation of a silylated 5-(3-furyl)-6-azauracil with a protected 1-halo- or 1-O-acyl-ribofuranose derivative. This reaction, often catalyzed by a Lewis acid, leads to the formation of the N-glycosidic bond. Subsequent chemical manipulations are then required to remove the protecting groups and selectively deoxygenate the 2'-hydroxyl group of the ribose moiety. This deoxygenation is a critical step and can be achieved through various methods, such as the Barton-McCombie deoxygenation.
Wittig-Type Reactions in the Synthesis of 5-Substituted-6-aza-2'-deoxyuridines
Wittig-type reactions are powerful tools for forming carbon-carbon double bonds and have been successfully applied in the synthesis of 5-substituted-6-aza-2'-deoxyuridines. nih.govnih.gov This strategy typically begins with a 5-formyl-6-aza-2'-deoxyuridine (B3044587) derivative, which serves as the aldehyde component in the Wittig reaction.
The phosphonium (B103445) ylide, the other key reactant, is generated by treating a suitable phosphonium salt with a strong base. masterorganicchemistry.comlibretexts.org The nature of the ylide determines the substituent introduced at the C5 position. For instance, to synthesize vinyl-substituted analogues, a vinylphosphonium ylide would be employed. nih.gov The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and a phosphine (B1218219) oxide byproduct. libretexts.org The choice of reaction conditions and the stability of the ylide can influence the stereoselectivity of the resulting double bond (E/Z isomerism). youtube.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 5-formyl-1-(2'-deoxy-3',5'-di-O-p-toluoyl-β-D-erythro-pentofuranosyl)-6-azauracil | Phosphonium ylide | 5-(substituted vinyl)-6-aza-2'-deoxyuridine | Wittig Reaction |
| Aldehyde/Ketone | Iminophosphorane | Imine | Aza-Wittig Reaction wikipedia.org |
One-Pot Preparation Approaches for 5-Modified 6-Aza- and 2-Thio-6-aza-2'-deoxyuridine Derivatives
An example of a one-pot synthesis could involve the in-situ generation of a reactive intermediate, which then undergoes further transformation. For instance, a 5-halo-6-azauracil derivative could be subjected to a metal-catalyzed cross-coupling reaction, followed by glycosylation in the same pot. The specific conditions, including solvents, catalysts, and temperature, must be carefully optimized to ensure compatibility between the different reaction steps.
Palladium-Catalyzed Cross-Coupling Reactions for C5-Pyrimidine Modifications
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including modified nucleosides. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds at the C5 position of the pyrimidine ring.
Direct Arylation of 5-Halo Pyrimidine Nucleosides with Heteroaromatics
Direct arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of the aromatic partner. rsc.org In the context of nucleoside synthesis, this method allows for the direct coupling of a 5-halo pyrimidine nucleoside with a heteroaromatic compound, such as furan (B31954). acs.orgnih.gov
The reaction is typically catalyzed by a palladium complex and often requires a base and specific ligands to facilitate the catalytic cycle. nih.gov This approach has been successfully used for the synthesis of 5-aryl and 5-heteroaryl uracil (B121893) nucleosides. acs.org The regioselectivity of the arylation on the heteroaromatic ring can be a critical factor and is influenced by the catalyst system and reaction conditions. rsc.org
| Substrate | Coupling Partner | Catalyst/Promoter | Product |
| 5-Iodouracil | Furan | Pd Catalyst / TBAF | 5-(2-Furyl)uracil acs.org |
| 5-Halouracil Nucleosides | Arenes/Heteroarenes | Pd Catalyst / TBAF | 5-Arylated Uracil Nucleosides nih.gov |
Application of Stille Coupling Protocols in the Synthesis of 5-Substituted Nucleosides
The Stille coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that involves the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide. wikipedia.orglibretexts.orgorganic-chemistry.org This method has been extensively applied to the synthesis of 5-substituted nucleosides, including those with aryl, vinyl, and alkynyl groups at the C5 position. nih.gov
For the synthesis of this compound, a Stille coupling would involve the reaction of a 5-halo-6-aza-2'-deoxyuridine derivative with a trialkyl(3-furyl)stannane in the presence of a palladium catalyst. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org
Phosphorylation Strategies for Nucleoside Analogues in Biological Research
The conversion of nucleoside analogues to their corresponding 5'-monophosphate forms is a critical activation step for many of their biological activities. This phosphorylation is often the rate-limiting step in their metabolic pathway to the active triphosphate species. Consequently, the development of efficient phosphorylation strategies, both for in vitro studies and for intracellular delivery, is a key area of research in medicinal chemistry. These strategies can be broadly categorized into chemical phosphorylation methods and enzymatic approaches.
Chemical phosphorylation often involves the use of phosphorylating agents like phosphoryl chloride (POCl₃) in an appropriate solvent. However, these methods can sometimes be harsh and may require protection of other functional groups on the nucleoside to ensure regioselectivity at the 5'-hydroxyl position.
Enzymatic phosphorylation presents a milder and often more specific alternative. For instance, nucleoside kinases can be employed to convert nucleosides to their 5'-monophosphates. In some cases, enzymes like the PhoC acid phosphatase from Morganella morganii have been engineered to act as nucleoside pyrophosphate phosphotransferases, offering a novel route for nucleoside phosphorylation. nih.gov
Furthermore, to bypass the often inefficient initial phosphorylation step within cells, various prodrug approaches have been developed. These strategies mask the phosphate (B84403) group to improve cell permeability, with subsequent intracellular cleavage to release the active 5'-monophosphate.
Synthesis of 5'-Monophosphate Analogues for Enzymatic Studies
The synthesis of 5'-monophosphate analogues of nucleosides like this compound is essential for their evaluation as potential enzyme inhibitors. A general approach to synthesizing 5-substituted 6-aza-2'-deoxyuridine (B1247385) 5'-monophosphates involves the initial synthesis of the parent nucleoside, followed by a phosphorylation step.
A study by Kögler and colleagues in 2012 detailed the synthesis of a series of 5-substituted analogues of 6-aza-2'-deoxyuridine 5'-monophosphate (6-aza-dUMP) for evaluation against mycobacterial enzymes. nih.gov While the specific synthesis of the 5-(3-Furyl) derivative was not explicitly detailed, the study reported on the introduction of various aryl groups at the C(5) position of 6-aza-dUMP. nih.gov This suggests a synthetic route starting from a suitable 5-substituted 6-azauracil base, which is then coupled with a protected deoxyribose sugar, followed by deprotection and subsequent 5'-phosphorylation.
The resulting 5'-monophosphate analogues are crucial for direct enzymatic assays, as they can be evaluated as inhibitors or substrates of target enzymes without reliance on intracellular activation. In the case of the 5-substituted 6-aza-dUMP analogues, they were evaluated for their inhibitory activity against two mycobacterial thymidylate synthases, ThyX and ThyA, as well as their potential as inhibitors or substrates of mycobacterial thymidine (B127349) monophosphate kinase (TMPKmt). nih.gov
Research Findings on 5-Aryl-6-aza-2'-deoxyuridine 5'-Monophosphates
The enzymatic evaluation of 5-substituted 6-aza-dUMP analogues revealed important structure-activity relationships. The unsubstituted 6-aza-dUMP showed weak inhibitory activity against mycobacterial ThyX. nih.gov However, the introduction of aryl groups at the C(5) position, which would include the 5-(3-Furyl) analogue, led to a complete loss of this inhibitory activity. nih.gov Furthermore, none of the synthesized derivatives, including those with aryl substitutions, displayed any significant inhibitory activity against the classical thymidylate synthase, ThyA. nih.gov
The study also investigated the interaction of these compounds with mycobacterial thymidine monophosphate kinase (TMPKmt). None of the 5-substituted derivatives, including the aryl-substituted ones, showed any significant inhibition of TMPKmt. nih.gov This indicates that the presence of a bulky aryl substituent at the 5-position of the 6-azauracil ring is detrimental to its interaction with these particular mycobacterial enzymes.
| Compound Class | Target Enzyme | Observed Activity | Reference |
| 5-Aryl-6-aza-2'-deoxyuridine 5'-monophosphates | Mycobacterial ThyX | Complete loss of inhibitory activity | nih.gov |
| 5-Aryl-6-aza-2'-deoxyuridine 5'-monophosphates | Mycobacterial ThyA | No significant inhibitory activity | nih.gov |
| 5-Aryl-6-aza-2'-deoxyuridine 5'-monophosphates | Mycobacterial TMPKmt | No significant inhibition | nih.gov |
Structure Activity Relationship Sar Studies of 5 3 Furyl 6 Aza 2 Deoxyuridine Analogues
Influence of C5 Pyrimidine (B1678525) Substitutions on Biological Efficacy
The substituent at the C5 position of the 6-azauracil (B101635) ring is a critical determinant of the biological activity of 2'-deoxyuridine (B118206) analogues. Variations at this position, from simple alkyl groups to complex heterocyclic and conjugated systems, profoundly impact enzyme inhibition and antiviral potency.
Role of Furan (B31954) and Other Heteroaryl Moieties in Antiviral Activity
The introduction of heterocyclic rings at the C5 position has been a strategy to explore new chemical space and modulate biological activity. The eponymous compound, 5-(3-furyl)-6-aza-2'-deoxyuridine, was synthesized and evaluated for its antiviral properties against Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2). However, testing revealed it to be either weakly active or inactive. nih.gov
Broader studies on related nucleosides (without the 6-aza modification) have shown that 5-heteroaryl substituents can confer potent and selective antiviral activity. For instance, 5-(3-bromoisoxazol-5-yl)-2'-deoxyuridine demonstrated selective action against HSV-1 and Varicella-Zoster Virus (VZV). nih.gov This activity was found to be dependent on phosphorylation by the virus-specific thymidine (B127349) kinase (TK), a common mechanism for such nucleoside analogues. nih.gov This suggests that while the furan moiety in this compound did not lead to significant activity, other heteroaryl groups, particularly those with specific electronic and steric properties like the bromoisoxazole ring, could be more favorable for interaction with viral enzymes, provided they are presented on a suitable nucleoside scaffold. nih.gov
Effects of Alkyl, Aryl, and Substituted Propynyl Groups on Enzyme Inhibition
The size and nature of C5 substituents have a marked effect on the ability of 6-aza-2'-deoxyuridine (B1247385) analogues to inhibit specific cellular or viral enzymes. In studies evaluating a series of 5-substituted 6-aza-2'-deoxyuridine 5'-monophosphates (6-aza-dUMP) as potential inhibitors of mycobacterial thymidylate synthases (ThyX and ThyA), the type of substitution was paramount.
The introduction of simple alkyl and aryl groups at the C5 position resulted in a complete loss of inhibitory activity against ThyX. biorxiv.org In stark contrast, the attachment of a more complex, conjugated 3-(octanamido)prop-1-ynyl side chain at the same position led to the retention of weak inhibitory activity against mycobacterial ThyX. biorxiv.org None of the tested derivatives showed significant activity against the classical thymidylate synthase, ThyA. biorxiv.org
Separately, a series of 5-substituted-6-aza-2'-deoxyuridines were reported to be potent and selective inhibitors of HSV-1 thymidine kinase (TK), while having no effect on the human equivalent. nih.gov One such analogue acted as a competitive inhibitor of thymidine with a high affinity (Ki of 0.34 μM) for the viral enzyme. nih.gov This demonstrates that appropriate C5 substitution on the 6-aza-2'-deoxyuridine scaffold can be tailored to achieve selective inhibition of viral enzymes.
| Compound Class | C5-Substituent | Target Enzyme | Observed Activity | Citation |
| 6-aza-dUMP Analogues | Alkyl, Aryl | Mycobacterial ThyX | Complete loss of activity | biorxiv.org |
| 6-aza-dUMP Analogue | 3-(octanamido)prop-1-ynyl | Mycobacterial ThyX | Weak inhibition retained | biorxiv.org |
| 6-aza-2'-dU Analogues | Unspecified Substituents | HSV-1 Thymidine Kinase | Potent and selective inhibition | nih.gov |
Impact of Conjugated Substitutions on Nucleoside Bioactivity
The introduction of conjugated systems, such as vinyl groups, at the C5 position has been a successful strategy for developing potent antiviral nucleosides like Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU). Applying this concept to the 6-aza series has yielded mixed results.
The analogue (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) was synthesized and tested against HSV-1 and HSV-2. nih.gov It exhibited an ID₅₀ (Inhibitory Dose, 50%) of 8 µg/mL against HSV-1, demonstrating modest activity. However, this was significantly weaker than its non-aza counterpart, BVDU, which is active in the nanogram-per-milliliter range. nih.gov The (E)-5-(2-chlorovinyl) analogue showed a similar activity profile to 6-aza-BVDU, while other vinyl derivatives, such as the 5-(2,2-dibromovinyl) and 5-[2-(methylthio)vinyl] analogues, were found to be weakly active or inactive. nih.gov This indicates that while conjugated systems at C5 are tolerated, the presence of the 6-aza nitrogen atom diminishes the potent antiviral activity seen in the parent 2'-deoxyuridine series. nih.gov
| Compound | C5-Substituent | Antiviral Activity (ID₅₀ vs HSV-1) | Citation |
| 6-aza-BVDU | (E)-5-(2-bromovinyl) | 8 µg/mL | nih.gov |
| 6-aza-CVDU | (E)-5-(2-chlorovinyl) | Similar to 6-aza-BVDU | nih.gov |
| Other Vinyl Analogues | (2,2-dibromovinyl), etc. | Weakly active or inactive | nih.gov |
| BVDU (for comparison) | (E)-5-(2-bromovinyl) | 0.015 µg/mL | nih.gov |
Significance of the 6-Aza Moiety for Biological Activity
The substitution of the C6-H group in the pyrimidine ring with a nitrogen atom, creating the 6-aza moiety, is a fundamental modification that drastically alters the molecule's physicochemical and biological properties. nih.govnih.gov This single-atom change lowers the pKa of the N3 hydrogen, causing the uracil (B121893) base to be partially deprotonated and carry a negative charge at neutral pH. nih.gov
This electronic alteration has significant conformational consequences, forcing the nucleoside into a high-anti conformation and favoring an N-type sugar pucker. nih.gov These changes can affect how the analogue is recognized and processed by viral or cellular enzymes. nih.gov For example, 6-azauridine (B1663090) has demonstrated broad-spectrum antiviral activity against various flaviviruses. drugbank.com The 6-aza modification in 6-aza-dUMP conferred weak inhibitory activity against mycobacterial ThyX, where the parent dUMP is a substrate. biorxiv.org Furthermore, 6-aza-dTMP was still recognized as a substrate by mycobacterial thymidine monophosphate kinase. biorxiv.org This illustrates that the 6-aza moiety is a bioisosteric replacement that allows for enzyme interaction, albeit with altered kinetics and affinity, leading to either inhibition or substrate-like behavior.
Stereochemical Aspects and Anomeric Configurations in 6-Aza-2'-deoxyuridine Analogues
The stereochemistry of the glycosidic bond and the conformation of the sugar ring are pivotal for biological activity. Nucleoside analogues are typically active only as β-anomers, mimicking the natural configuration found in DNA and RNA. The synthesis of 6-aza-BVDU also reported the preparation of its α-anomer, highlighting the accessibility of both stereoisomers, although biological data for the α-anomer was not provided. nih.gov
The presence of the 6-aza moiety imposes a distinct conformational preference for a high-anti orientation of the base relative to the sugar and an N-type sugar pucker. nih.gov Molecular modeling studies of 6-aza-2'-deoxyuridine inhibitors bound to HSV-1 TK have shown that they fit well within the enzyme's active site, but this fit is contingent upon the sugar moiety adopting the same conformation as the natural substrate, thymidine. nih.gov This underscores the importance of the correct three-dimensional structure, dictated by both the anomeric configuration and the conformational biases introduced by modifications like the 6-aza group, for effective enzyme binding and subsequent biological activity.
Contributions of Sugar Moiety Modifications to SAR
Modifications to the 2'-deoxyribose sugar moiety offer another avenue to modulate the activity, selectivity, and pharmacokinetic properties of nucleoside analogues. A critical modification for many nucleoside analogues is phosphorylation at the 5'-hydroxyl group. The 5'-monophosphate forms of 6-aza-2'-deoxyuridine analogues are the active species for inhibiting enzymes like mycobacterial ThyX. biorxiv.org
More profound structural changes to the sugar ring itself can lead to novel classes of compounds. While not yet reported specifically for this compound, studies on other aza-nucleosides have shown the potential of this approach. For instance, the development of 5'-norcarbocyclic analogues of 8-aza-7-deazapurine nucleosides has yielded compounds with antibacterial activity. In these molecules, the furanose oxygen is replaced by a methylene (B1212753) group, and the ring is a cyclopentene, demonstrating that the sugar can be significantly altered while retaining biological activity in aza-nucleoside scaffolds. This highlights a promising direction for the future design of 6-aza-2'-deoxyuridine analogues with improved therapeutic profiles.
Computational Approaches in the Study of 5 3 Furyl 6 Aza 2 Deoxyuridine
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as 5-(3-Furyl)-6-aza-2'-deoxyuridine, might interact with a biological target, typically a protein or enzyme.
Molecular modeling studies on a series of 5-substituted-6-aza-2'-deoxyuridines have demonstrated their potential to selectively inhibit viral enzymes. For instance, these analogs have been shown to be potent and selective inhibitors of Herpes Simplex Virus type 1 (HSV-1) thymidine (B127349) kinase (TK), a crucial enzyme for the virus's replication. nih.govnih.gov Molecular modeling has shown that these inhibitors can fit well within the active site of HSV-1 TK. nih.gov The binding is contingent on the sugar moiety of the nucleoside analog adopting a conformation similar to that of the natural substrate, thymidine. nih.gov The affinity of these compounds for the enzyme is largely influenced by interactions involving the sugar and base moieties, with the 5-substituent playing a role in fine-tuning the binding through hydrophobic interactions. nih.gov
In the context of antibacterial research, the 5'-monophosphate forms of 5-modified 2-thio-6-aza-2'-deoxyuridines have been docked into the active site of Mycobacterium tuberculosis flavin-dependent thymidylate synthase (ThyX). This enzyme is a key player in the bacterial DNA synthesis pathway. Molecular modeling demonstrated that these modified nucleosides could bind within the enzyme's active site, suggesting a mechanism for their observed antibacterial activity.
The conformation of a nucleoside analog is a critical determinant of its biological activity. Computational studies have been employed to understand the conformational preferences of 6-azapyrimidine nucleosides. For instance, studies on 6-azauridine (B1663090), a related compound, have shown that the introduction of the nitrogen atom at the 6-position of the uracil (B121893) ring influences the conformational dynamics of the molecule.
NMR-based conformational analysis of other modified uridines has highlighted a preference for a 3'-endo (North) sugar pucker and a syn orientation around the glycosidic bond. This is a significant finding, as the conformation of the sugar ring and the orientation of the base relative to the sugar are crucial for recognition by viral polymerases and kinases. For an enzyme to act on a nucleoside analog, the analog must be able to adopt a conformation that is recognized and accepted by the enzyme's active site. Molecular modeling of 5-substituted-6-aza-2'-deoxyuridines in the active site of HSV-1 TK has shown that a good fit is achieved when the sugar conformation mimics that of the natural substrate. nih.gov
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. These methods can provide insights into properties like charge distribution, molecular orbital energies, and the stability of different conformations, which are not directly accessible through classical molecular mechanics methods used in docking.
For instance, Perturbative Configuration Interaction using Localised Orbitals (PCILO) computations have been performed on 6-azapyrimidine nucleosides like 6-azauridine. These studies have revealed the preferred conformations of these molecules, indicating that the 6-aza substitution can lead to a preference for a syn conformation, which is different from the anti conformation typically preferred by natural pyrimidine (B1678525) nucleosides. The computational predictions from these studies have been found to be in agreement with experimental results from PMR, CD, and ORD studies in aqueous solutions.
In Silico Screening and Lead Optimization Strategies
In silico screening involves the use of computational methods to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach, often used in the early stages of drug discovery, can significantly reduce the number of compounds that need to be synthesized and tested experimentally.
For a compound like this compound, which has known biological activity, in silico methods can be used for lead optimization. This process involves modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. Computational approaches such as fragment-based drug design (FBDD) and quantitative structure-activity relationship (QSAR) modeling are central to this effort. frontiersin.org
In a typical lead optimization workflow, a validated model of the target enzyme with the lead compound docked in its active site would be used. Then, various modifications to the lead compound, such as altering the substituent at the 5-position (in this case, the 3-furyl group), can be computationally evaluated. For example, different heterocyclic rings or functional groups could be substituted for the furyl group, and their binding affinities and interaction patterns would be predicted using molecular docking and scoring functions. This allows for a systematic exploration of the chemical space around the lead compound to identify modifications that are likely to enhance its therapeutic potential. frontiersin.orgnih.gov
The following table outlines a hypothetical in silico lead optimization strategy for this compound:
| Optimization Goal | In Silico Strategy | Computational Tools | Expected Outcome |
| Improve Binding Affinity | Substitute the 3-furyl group with other aromatic/heterocyclic moieties and re-dock into the target enzyme's active site. | Molecular Docking Software (e.g., AutoDock, Glide), Scoring Functions | Identification of substituents that form more favorable interactions (e.g., additional hydrogen bonds, improved hydrophobic packing). |
| Enhance Selectivity | Dock optimized analogs into both the target enzyme and related host enzymes (e.g., human vs. viral kinases). | Comparative Molecular Docking | Analogs with a higher predicted binding affinity for the target enzyme over host enzymes. |
| Optimize ADME Properties | Calculate properties like solubility, permeability, and metabolic stability for newly designed analogs. | QSAR models, ADME prediction software (e.g., QikProp, SwissADME) | Analogs with a predicted balance of potency and drug-like properties. |
Future Directions and Research Perspectives for 5 3 Furyl 6 Aza 2 Deoxyuridine
Expanding the Biological Activity Spectrum of 5-(3-Furyl)-6-aza-2'-deoxyuridine Analogues
Initial research into this compound has primarily focused on its antiviral properties. A study detailing the synthesis of several 5-(2-substituted vinyl)-6-aza-2'-deoxyuridines, including the 5-(3-furyl) analogue, evaluated their in vitro activity against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2). While some vinyl-substituted analogues showed activity, the 5-(3-furyl) derivative was found to be weakly active or inactive in this specific assay. nih.gov
However, the biological potential of this scaffold is likely not limited to antiviral applications. The 6-azauracil (B101635) core is a well-established pharmacophore with known antitumor and antibacterial activities. nih.govnih.gov For instance, a series of 5-substituted analogues of 6-aza-2'-deoxyuridine (B1247385) 5'-monophosphate were synthesized and evaluated as potential inhibitors of mycobacterial thymidylate synthases (ThyX and ThyA). nih.gov This highlights the potential for this compound analogues to be investigated for a wider range of biological activities.
Future research should therefore focus on a systematic expansion of the biological activity screening for this compound and its newly synthesized analogues. This should include:
Anticancer Activity: Evaluation against a diverse panel of cancer cell lines is crucial. The parent compound, 6-azauridine (B1663090), has demonstrated antitumor activity, and modifications at the 5-position can significantly influence this activity. nih.gov
Antibacterial and Antifungal Activity: Given that some 5-substituted 6-aza-2'-deoxyuridine derivatives have shown antibacterial properties, particularly against Mycobacterium species, screening against a broad range of pathogenic bacteria and fungi is warranted. nih.govnih.gov
Other Viral Infections: Testing against a wider array of viruses beyond HSV, including other DNA and RNA viruses, could reveal unforeseen therapeutic opportunities.
A comprehensive screening approach will provide a clearer picture of the structure-activity relationships (SAR) and guide the development of analogues with enhanced potency and selectivity for specific therapeutic targets.
Development of Advanced Synthetic Methodologies for Enhanced Accessibility
The initial synthesis of this compound involved the preparation of 5-(3-furyl)-6-azauracil followed by a ribosidation/deoxygenation sequence. nih.gov While effective, traditional multi-step chemical syntheses of nucleoside analogues can be complex and may not be optimal for generating large, diverse libraries for extensive biological screening. worktribe.com
Future efforts should be directed towards the development of more advanced and efficient synthetic methodologies to improve the accessibility of this compound and its analogues. Key areas for development include:
Chemoenzymatic Synthesis: The use of enzymes, such as nucleoside phosphorylases and kinases, can offer high stereoselectivity and milder reaction conditions, simplifying the synthetic process. worktribe.comnumberanalytics.com
One-Pot Reactions: Developing one-pot methods for the synthesis of 5-modified 6-aza-2'-deoxyuridine derivatives, as has been achieved for other analogues, would significantly streamline the process and increase yields. nih.gov
Flow Chemistry: The application of continuous flow technologies can enable better control over reaction parameters, improve safety, and facilitate scalability.
Novel Coupling Strategies: Exploring new cross-coupling reactions for the introduction of the furan (B31954) moiety and other diverse substituents at the 5-position of the 6-azauracil ring could lead to the discovery of novel analogues with unique biological profiles. nih.gov
By embracing these modern synthetic approaches, researchers can accelerate the synthesis-screening-optimization cycle, leading to the rapid identification of lead compounds.
Integration of Multi-Omics Data with Mechanistic Studies for Comprehensive Understanding
To fully comprehend the therapeutic potential and mechanism of action of this compound and its analogues, a deeper understanding of their cellular effects is required. The integration of multi-omics data with classical mechanistic studies offers a powerful approach to achieve this. nih.govnih.gov
Future research should incorporate the following multi-omics strategies:
Transcriptomics: Analyzing changes in gene expression profiles in cells treated with the compounds can reveal the cellular pathways that are modulated, providing insights into the mechanism of action.
Proteomics: Identifying changes in the cellular proteome can pinpoint the protein targets of the compounds and downstream signaling effects.
Metabolomics: Studying the metabolic fingerprint of treated cells can uncover alterations in key metabolic pathways, which is particularly relevant for nucleoside analogues that interfere with nucleic acid metabolism. mdpi.com
By combining these omics datasets, researchers can construct a comprehensive picture of the cellular response to these compounds. This systems-level understanding will be invaluable for identifying biomarkers of drug response and for rationally designing combination therapies.
Rational Design of Next-Generation 6-Aza-Nucleoside Analogues through Integrated Computational and Experimental Approaches
The future of drug discovery for 6-aza-nucleoside analogues lies in the synergy between computational design and experimental validation. nih.gov By leveraging computational tools, researchers can move beyond traditional trial-and-error approaches and rationally design next-generation compounds with improved properties.
Key integrated approaches for future research include:
Molecular Docking and Dynamics Simulations: Computational modeling can be used to predict the binding of this compound analogues to specific biological targets, such as viral or cellular enzymes. nih.govnih.gov This can help in prioritizing the synthesis of compounds with the highest predicted affinity.
Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing the relationship between the chemical structure of a series of analogues and their biological activity, QSAR models can be developed to predict the activity of novel, unsynthesized compounds.
In Silico ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3-Furyl)-6-aza-2'-deoxyuridine?
- Methodological Answer : The compound is synthesized via two primary routes:
Wittig-type reactions : A formyl precursor, 5-formyl-1-(2'-deoxy-3',5'-di-O-p-toluoyl-β-D-erythro-pentofuranosyl)-6-azauracil, undergoes Wittig reactions with appropriate reagents to introduce the 3-furyl substituent.
Ribosidation/deoxygenation : Starting from 5-(3-furyl)-6-azauracil, ribosidation followed by deoxygenation yields the final product.
- Critical steps include protecting the sugar moiety (e.g., 3',5'-di-O-p-toluoyl) to prevent side reactions during glycosylation .
Q. What is the in vitro antiviral activity profile of this compound against herpesviruses?
- Methodological Answer : In assays against HSV-1 and HSV-2, the compound exhibited no significant activity (ID50 > 200 µg/mL), unlike its structural analog 6-aza-BVDU (ID50 = 8 µg/mL for HSV-1). This highlights the importance of substituent choice (e.g., bromovinyl vs. furyl) in antiviral potency. Researchers should prioritize analogs with electron-withdrawing substituents for enhanced activity .
Advanced Research Questions
Q. How does the pKa of 6-aza-2'-deoxyuridine derivatives influence oligonucleotide synthesis and stability?
- Methodological Answer : The pKa of the N3 proton in 6-aza-2'-deoxyuridine is ~6.8, leading to deprotonation under neutral conditions. This causes pH-dependent side reactions (e.g., strand cleavage) during solid-phase oligonucleotide synthesis. To mitigate this:
- Protect the N3 position with an o-anisoyl group during phosphoramidite preparation.
- Use low-pH coupling conditions (e.g., 0.5 M 5-ethylthio-1H-tetrazole in acetonitrile) to minimize deprotonation.
- Post-synthesis, deprotect with concentrated ammonia (55°C, 16 hours) .
Q. What methodologies address pH-dependent duplex instability in oligonucleotides containing 6-aza-2'-deoxyuridine?
- Methodological Answer : The pH sensitivity arises from nucleobase deprotonation. To study this:
- Measure Tm (melting temperature) across a pH gradient (e.g., pH 5.0–8.5). For example, duplexes containing 6-aza-2'-deoxyuridine show a ΔTm of ~16°C between pH 5.0 and 8.5.
- Use buffered solutions (e.g., 10 mM sodium cacodylate) with 100 mM NaCl to stabilize ionic strength.
- Pair with complementary strands containing mismatches to probe base-pairing fidelity under varying pH .
Q. How do metal ions interact with 6-aza-2'-deoxyuridine-modified DNA?
- Methodological Answer : Zn²+ ions induce M-DNA formation (metal-coordinated DNA) in 6-aza-2'-deoxyuridine-containing duplexes at neutral pH , unlike natural DNA, which requires pH > 8.5. To characterize this:
- Titrate ZnCl₂ (0–10 mM) into duplex solutions and monitor fluorescence quenching or circular dichroism (CD) spectral shifts.
- Compare binding constants (Kd) using isothermal titration calorimetry (ITC). Modified duplexes typically exhibit Kd values 10-fold lower than natural DNA .
Key Research Recommendations
- Synthetic Optimization : Explore alternative protecting groups (e.g., acetyl vs. benzoyl) to improve glycosylation yields.
- Antiviral SAR : Test 5-(3-furyl) derivatives against other viral polymerases (e.g., HIV-1 RT) to assess broad-spectrum potential.
- Biophysical Studies : Use NMR to resolve protonation states of 6-aza-2'-deoxyuridine in duplexes under varying pH.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
